N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
説明
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-3-2-4-15(11-14)20-26-23-28(27-20)17(13-33-23)7-8-24-21(29)22(30)25-16-5-6-18-19(12-16)32-10-9-31-18/h2-6,11-13H,7-10H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCZRJIVWVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound with high purity?
Answer:
Synthesis involves multi-step protocols, typically starting with the condensation of thiazolo-triazole precursors with oxalamide derivatives. Key steps include:
- Ring Formation: Cyclization of thiazolo[3,2-b][1,2,4]triazole using catalysts like Lewis acids (e.g., ZnCl₂) under reflux conditions .
- Coupling Reactions: Amide bond formation via EDCI/HOBt-mediated coupling, requiring anhydrous solvents (e.g., DMF) and nitrogen atmosphere to prevent hydrolysis .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Optimization Tips: - Monitor reaction progress with TLC every 2 hours.
- Adjust pH to 7–8 during aqueous workup to minimize side-product formation .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Answer:
Discrepancies often arise from assay variability or structural analogs. Methodological approaches include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) and IC₅₀ protocols .
- Structural Validation: Confirm batch consistency via HPLC-UV (C18 column, 254 nm) and ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) .
- Target Profiling: Use kinase panels or proteome microarrays to identify off-target interactions .
Basic: Which spectroscopic and computational techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C-NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 520.1543 for C₂₇H₂₃N₅O₄S) .
- FT-IR: Identify amide C=O stretches (~1680 cm⁻¹) and thiazole C-S-C (~680 cm⁻¹) .
- In Silico Validation: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Advanced: What strategies are employed to elucidate the compound’s mechanism of action?
Answer:
- Protein Binding Studies: Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) for targets like COX-2 or EGFR .
- Gene Knockdown: CRISPR/Cas9-mediated deletion of suspected targets (e.g., NF-κB) followed by viability assays .
- Metabolomics: LC-MS/MS profiling of treated cells to identify disrupted pathways (e.g., arachidonic acid metabolism) .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Answer:
- Dosing: Administer 10–50 mg/kg (oral/IP) in rodent models, with plasma collection at 0.5, 2, 6, 12, and 24 hours .
- Bioanalysis: Quantify plasma levels via UPLC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
- Tissue Distribution: Sacrifice cohorts at 6 and 24 hours; homogenize organs (liver, kidney) for extraction and analysis .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
Answer:
- Unreacted Intermediates: Detectable via HPLC retention times (e.g., thiazolo-triazole precursor at 4.2 min vs. product at 6.5 min). Remove via fractional crystallization .
- Oxidation Byproducts: Use antioxidants (e.g., BHT) in reflux steps to prevent dioxin ring degradation .
- Solvent Adducts: Eliminate by vacuum drying at 40°C for 48 hours .
Advanced: How can molecular docking and MD simulations predict target interactions?
Answer:
- Docking: Use AutoDock Vina with crystal structures (PDB: 1M17 for COX-2). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic contacts with Tyr355 .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability; calculate RMSD <2 Å for viable targets .
- Free Energy Calculations: Use MM-PBSA to estimate ΔGbinding; values <-8 kcal/mol suggest high affinity .
Advanced: What formulation strategies improve solubility for pharmacological testing?
Answer:
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